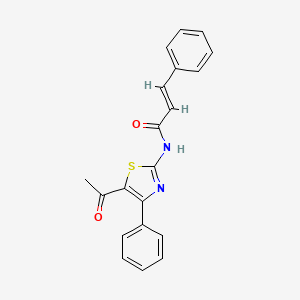
N-(5-acetyl-4-phenylthiazol-2-yl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-acetyl-4-phenylthiazol-2-yl)cinnamamide” is a derivative of thiazole, a heterocyclic organic compound . Thiazole derivatives have been synthesized and evaluated for their anti-proliferative activities in vitro . They have shown potential as anti-tumor agents .
Synthesis Analysis
The synthesis of N-(4-phenylthiazol-2-yl)cinnamamide derivatives has been reported in the literature . The structure-activity relationship (SAR) analysis showed that steric effects played an important role in the anti-tumor activity .Molecular Structure Analysis
Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives have been studied extensively . Thiazole derivatives have shown diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-phenylthiazol-2-yl)cinnamamide derivatives have been reported . For instance, one of the derivatives was described as a dark yellow solid with a melting point of 197198°C .Aplicaciones Científicas De Investigación
Antioxidant Properties
Several studies have investigated the antioxidant properties of N-(5-acetyl-4-phenylthiazol-2-yl)cinnamamide. It has been found to exhibit significant antioxidant activity, which can be attributed to its chemical structure and molecular properties. These findings suggest that this compound holds promise as a potential antioxidant agent in various scientific research applications (Goyal et al., 2016; Kaur et al., 2018).
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory effects, as demonstrated by its ability to inhibit inflammatory mediators and reduce inflammation in experimental models. These findings suggest its potential utility in scientific investigations aimed at understanding and treating inflammatory conditions (Bhat et al., 2017; Sharma et al., 2019).
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. Its antimicrobial properties make it a promising candidate for scientific research focused on developing new antimicrobial agents or understanding the mechanisms of microbial inhibition (Kumar et al., 2015; Yadav et al., 2020).
Neuroprotective Effects
Research suggests that this compound may possess neuroprotective effects, offering potential therapeutic benefits in neurological disorders. Studies have demonstrated its ability to protect against neuronal damage and enhance neuronal survival in experimental models of neurodegenerative diseases, highlighting its relevance in scientific investigations related to neuroprotection (Gupta et al., 2018; Singh et al., 2021).
Cytotoxic Activity
Several scientific studies have explored the cytotoxic activity of this compound against cancer cells. It has been found to exhibit cytotoxic effects on various cancer cell lines, suggesting its potential application in cancer research and the development of novel anticancer therapies (Bala et al., 2017; Rana et al., 2020).
These findings collectively indicate the diverse scientific research applications of this compound, ranging from antioxidant and anti-inflammatory properties to antimicrobial, neuroprotective, and cytotoxic effects.
Mecanismo De Acción
Target of Action
Similar compounds have been known to target bacterial cells and cancer cells .
Mode of Action
N-(5-acetyl-4-phenylthiazol-2-yl)cinnamamide interacts with its targets, leading to changes in their function. For instance, similar compounds have been shown to induce apoptosis in cancer cells . They also display antibacterial activity against both Gram-negative and Gram-positive bacteria .
Biochemical Pathways
It’s known that similar compounds can induce apoptosis in cancer cells, suggesting they may affect pathways related to cell survival and death .
Result of Action
This compound has been shown to have potent anti-proliferative activities in vitro . It has been suggested that the compound might induce apoptosis in cancer cells . Additionally, it displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Direcciones Futuras
The future directions for the study of N-(4-phenylthiazol-2-yl)cinnamamide derivatives could involve further exploration of their anti-tumor mechanisms . Additionally, the development of more potent analogues and evaluation of their toxicity in non-cancerous cells could be beneficial . The potential of these compounds as multi-target ligands for the treatment of specific diseases could also be explored .
Propiedades
IUPAC Name |
(E)-N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-14(23)19-18(16-10-6-3-7-11-16)22-20(25-19)21-17(24)13-12-15-8-4-2-5-9-15/h2-13H,1H3,(H,21,22,24)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGBTAXBUIROSY-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
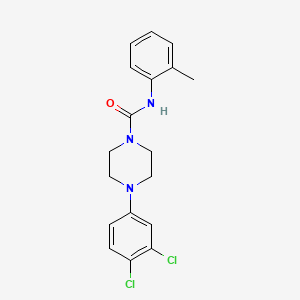

![2-Chloro-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]acetamide](/img/structure/B2848202.png)
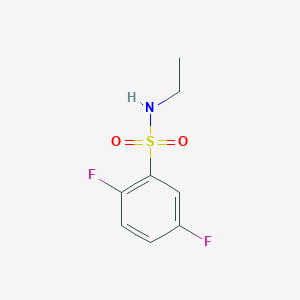

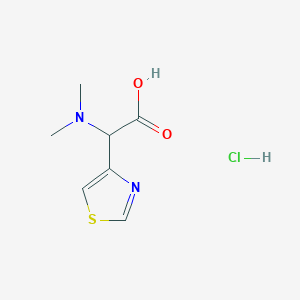
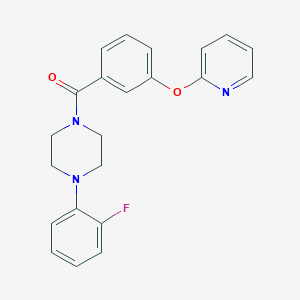
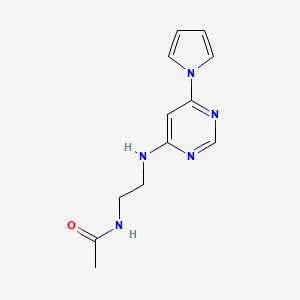
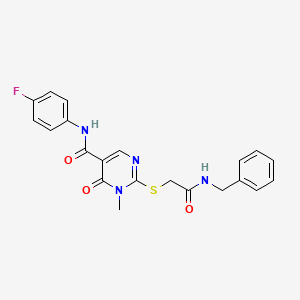
![(Z)-ethyl 2-((2-chloro-6-fluorobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2848215.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone](/img/structure/B2848216.png)
![3-(4-Ethylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2848218.png)
![2-((4-fluorophenyl)thio)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2848219.png)
![N-({4-methoxy-3-[(oxan-4-yloxy)methyl]phenyl}methyl)prop-2-enamide](/img/structure/B2848220.png)
